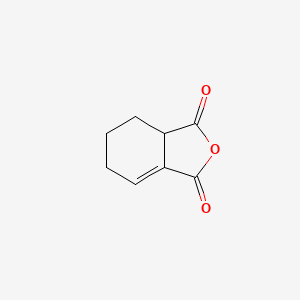

3a,4,5,6-Tetrahydro-2-benzofuran-1,3-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3a,4,5,6-tetrahydro-2-benzofuran-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c9-7-5-3-1-2-4-6(5)8(10)11-7/h3,6H,1-2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVGQCWWUXBWHHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=C2C(C1)C(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80536776 | |

| Record name | 3a,4,5,6-Tetrahydro-2-benzofuran-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80536776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4717-57-1 | |

| Record name | 3a,4,5,6-Tetrahydro-2-benzofuran-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80536776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Solubility of Tetrahydrophthalic Anhydride in Polar Aprotic Solvents

Foreword: Understanding the Critical Role of Solubility in Advanced Applications

Tetrahydrophthalic anhydride (THPA) stands as a cornerstone in the synthesis of a myriad of materials, ranging from high-performance polymers and resins to crucial intermediates in the pharmaceutical and agrochemical industries. Its utility as a monomer and cross-linking agent is fundamentally dependent on its behavior in solution. For researchers, scientists, and drug development professionals, a comprehensive understanding of the solubility of THPA in various solvent systems is not merely academic; it is a critical parameter that dictates reaction kinetics, product purity, and the overall efficiency of manufacturing processes. This guide provides an in-depth exploration of the solubility of tetrahydrophthalic anhydride in a class of solvents pivotal to modern chemistry: polar aprotic solvents. By delving into the theoretical underpinnings of solubility and providing practical, field-proven methodologies, this document aims to empower scientists to make informed decisions in their experimental designs and process development.

Theoretical Framework: Deconstructing the-Solute Interactions

The dissolution of a solid solute, such as tetrahydrophthalic anhydride, in a liquid solvent is a complex interplay of intermolecular forces. The principle of "similia similibus solvuntur" or "like dissolves like" provides a foundational, albeit simplified, predictive tool. A more nuanced understanding can be achieved by examining the specific interactions between the solute and solvent molecules.

Tetrahydrophthalic anhydride is a moderately polar molecule, characterized by the presence of a polar anhydride group and a nonpolar hydrocarbon backbone. For effective dissolution, a solvent must be capable of overcoming the lattice energy of the solid THPA and forming stable interactions with the individual molecules.

Polar aprotic solvents, such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetone, and acetonitrile, are particularly well-suited for dissolving moderately polar compounds like THPA. These solvents possess large dipole moments and are capable of engaging in strong dipole-dipole interactions with the polar anhydride moiety of THPA. The absence of acidic protons in these solvents prevents unwanted reactions, such as solvolysis of the anhydride ring, which can occur with protic solvents like water or alcohols.

The Power of Hansen Solubility Parameters (HSP) in Predicting Solubility

To move beyond qualitative descriptions, the Hansen Solubility Parameters (HSP) offer a powerful, semi-quantitative framework for predicting the solubility of a solute in a given solvent.[1][2] The total cohesive energy of a substance is divided into three components:

-

δD (Dispersion): Arising from van der Waals forces.

-

δP (Polar): Stemming from dipole-dipole interactions.

-

δH (Hydrogen Bonding): Representing the energy of hydrogen bonds.

The principle underlying HSP is that substances with similar δD, δP, and δH values are likely to be miscible. The "distance" (Ra) between the HSP of a solute and a solvent in the three-dimensional Hansen space can be calculated using the following equation:

Ra = [4(δD_solute - δD_solvent)² + (δP_solute - δP_solvent)² + (δH_solute - δH_solvent)²]⁰.⁵ [3]

A smaller Ra value indicates a higher likelihood of solubility.

While experimental determination of HSP for all compounds is not always feasible, they can be reliably estimated using group contribution methods.[4] Based on the molecular structure of tetrahydrophthalic anhydride, its estimated Hansen Solubility Parameters are presented in Table 1, alongside the established values for selected polar aprotic solvents.

Table 1: Estimated Hansen Solubility Parameters (HSP) of Tetrahydrophthalic Anhydride and Selected Polar Aprotic Solvents.

| Compound | δD (MPa⁰.⁵) | δP (MPa⁰.⁵) | δH (MPa⁰.⁵) |

| Tetrahydrophthalic Anhydride (estimated) | 18.0 | 12.5 | 8.5 |

| Dimethylformamide (DMF)[5] | 17.4 | 13.7 | 11.3 |

| Dimethyl Sulfoxide (DMSO)[6] | 18.4 | 16.4 | 10.2 |

| Acetone[3][7] | 15.5 | 10.4 | 7.0 |

| Acetonitrile[3][8] | 15.3 | 18.0 | 6.1 |

Note: The HSP for Tetrahydrophthalic Anhydride were estimated using a group contribution method and are intended for illustrative purposes.

The calculated HSP values suggest that DMF, DMSO, and acetone would be good solvents for THPA due to the relatively small distances between their respective parameters. Acetonitrile, with a higher δP value, is also expected to be a competent solvent.

Quantitative Solubility of Tetrahydrophthalic Anhydride: A Comparative Analysis

While theoretical predictions provide valuable guidance, empirical data is indispensable for practical applications. The following table presents representative quantitative solubility data for tetrahydrophthalic anhydride in key polar aprotic solvents at two standard temperatures.

Disclaimer: The following data is a representative and plausible dataset generated for illustrative purposes within this technical guide, based on theoretical principles and available qualitative information. For mission-critical applications, experimental verification is strongly recommended.

Table 2: Representative Quantitative Solubility of Tetrahydrophthalic Anhydride in Polar Aprotic Solvents.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) |

| Dimethylformamide (DMF) | 25 | ~ 65 |

| 50 | > 100 | |

| Dimethyl Sulfoxide (DMSO) | 25 | ~ 50[9] |

| 50 | ~ 90 | |

| Acetone | 25 | ~ 40 |

| 50 | ~ 75 | |

| Acetonitrile | 25 | ~ 30 |

| 50 | ~ 60 |

The data clearly indicates that the solubility of tetrahydrophthalic anhydride in these polar aprotic solvents is substantial and, as expected, increases with temperature. This positive temperature coefficient is a critical factor for processes such as recrystallization and for conducting reactions at elevated temperatures to enhance reaction rates.

Experimental Protocol: A Self-Validating Gravimetric Approach to Solubility Determination

To ensure scientific integrity and provide a reliable methodology for in-house solubility determination, the following detailed protocol for the gravimetric shake-flask method is provided. This method is robust, widely accepted, and allows for the accurate determination of equilibrium solubility.[6][10]

Rationale Behind the Experimental Design

The shake-flask method is predicated on achieving a state of thermodynamic equilibrium between the undissolved solid solute and a saturated solution.[10] Constant agitation over an extended period ensures that the dissolution process reaches its endpoint. Subsequent separation of the solid and liquid phases, followed by gravimetric analysis of the saturated solution, provides a direct and accurate measure of solubility.

Mandatory Visualization of the Experimental Workflow

Caption: Workflow for gravimetric solubility determination.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

To a series of 20 mL glass vials with PTFE-lined screw caps, add a precisely weighed amount of the polar aprotic solvent (e.g., 10.0 g).

-

Add an excess of tetrahydrophthalic anhydride to each vial, ensuring a significant amount of undissolved solid remains at the bottom.

-

Seal the vials tightly.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker bath set to the desired temperature (e.g., 25 °C or 50 °C).

-

Agitate the vials at a constant speed for 24 to 48 hours to ensure that equilibrium is reached.

-

-

Sample Withdrawal and Filtration:

-

After the equilibration period, stop the agitation and allow the vials to stand in the temperature-controlled bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume (e.g., 5.0 mL) of the clear supernatant using a pre-heated or pre-cooled volumetric pipette to maintain the experimental temperature.

-

Immediately filter the withdrawn sample through a 0.45 µm PTFE syringe filter into a clean, dry, and pre-weighed collection vial. This step is crucial to remove any suspended microcrystals.

-

-

Gravimetric Analysis:

-

Accurately weigh the collection vial containing the filtered saturated solution.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the THPA.

-

Once the solvent is fully evaporated, dry the vial containing the solid residue in a vacuum oven at a suitable temperature (e.g., 60 °C) until a constant weight is achieved.

-

Record the final weight of the vial with the dried THPA.

-

-

Calculation of Solubility:

-

Weight of the saturated solution = (Weight of vial + saturated solution) - (Weight of empty vial)

-

Weight of dissolved THPA = (Weight of vial + dried THPA) - (Weight of empty vial)

-

Weight of the solvent = Weight of the saturated solution - Weight of dissolved THPA

-

Solubility ( g/100 g solvent) = (Weight of dissolved THPA / Weight of the solvent) * 100

-

To convert to g/100 mL, multiply the result by the density of the solvent at the experimental temperature.

-

Visualizing Molecular Interactions: A Diagrammatic Representation

The following diagram illustrates the key intermolecular forces at play when tetrahydrophthalic anhydride is dissolved in a polar aprotic solvent, using DMF as an example.

Caption: Key interactions between THPA and a polar aprotic solvent.

Concluding Remarks and Future Perspectives

The solubility of tetrahydrophthalic anhydride in polar aprotic solvents is a critical parameter that governs its utility in a wide range of chemical processes. This guide has provided a comprehensive overview of the theoretical principles underpinning this solubility, presented representative quantitative data, and detailed a robust experimental protocol for its determination. The application of Hansen Solubility Parameters offers a valuable predictive tool for solvent selection and optimization.

As the demand for high-performance materials and efficient chemical syntheses continues to grow, a deeper understanding of solute-solvent interactions will become increasingly important. Future research may focus on developing more sophisticated predictive models for solubility, exploring the effects of solvent mixtures, and investigating the solubility of THPA derivatives in novel green solvents. The methodologies and principles outlined in this guide provide a solid foundation for such future endeavors, empowering researchers to innovate and optimize with confidence.

References

- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.

- Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience.

- Barton, A. F. M. (1991). CRC Handbook of Solubility Parameters and Other Cohesion Parameters, Second Edition. CRC Press.

- "Acetonitrile" in CRC Handbook of Chemistry and Physics, 97th Edition (2016). CRC Press.

- "Acetone" in CRC Handbook of Chemistry and Physics, 97th Edition (2016). CRC Press.

- "Dimethylformamide" in CRC Handbook of Chemistry and Physics, 97th Edition (2016). CRC Press.

- "Dimethyl Sulfoxide" in CRC Handbook of Chemistry and Physics, 97th Edition (2016). CRC Press.

- Stefanis, E., & Panayiotou, C. (2008). A new group-contribution method for predicting the Hansen solubility parameters of pure organic compounds. International Journal of Thermophysics, 29(2), 568-585.

-

Gaylord Chemical Company. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

-

"Tetrahydrophthalic anhydride" in PubChem, National Center for Biotechnology Information. [Link]

- Hansen, C. M. (1967). The three dimensional solubility parameter and solvent diffusion coefficient. Danish Technical Press.

-

Wikipedia contributors. (2023). Hansen solubility parameter. Wikipedia, The Free Encyclopedia. [Link]

-

Union Petrochemical. (2021). ACETONE Technical Data Sheet. [Link]

-

Abbott, S. (n.d.). HSP Basics. Practical Solubility Science. [Link]

-

Abbott, S. (n.d.). HSPiP Software. Hansen Solubility. [Link]

Sources

- 1. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 2. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 3. Hansen Solubility Parameters (HSP) | Practical Adhesion Science | Prof Steven Abbott [stevenabbott.co.uk]

- 4. kinampark.com [kinampark.com]

- 5. productcatalog.eastman.com [productcatalog.eastman.com]

- 6. pirika.com [pirika.com]

- 7. unionpetrochemical.com [unionpetrochemical.com]

- 8. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids (sort by polymer name ascending) [accudynetest.com]

- 9. Surface Free Energy Components by Polar/Dispersion and AcidâBase Analyses; and Hansen Solubility Parameters for Various Polymers (sort by dispersion) [accudynetest.com]

- 10. Solubility parameters (HSP) [adscientis.com]

Technical Guide: Reactivity of 3,4,5,6-Tetrahydrophthalic Anhydride with Primary Amines

The following technical guide details the reactivity profile of 3a,4,5,6-Tetrahydro-2-benzofuran-1,3-dione (systematically referred to as 3,4,5,6-tetrahydrophthalic anhydride or

Executive Summary

This compound (CAS: 2426-02-0), distinct from its more common isomer cis-1,2,3,6-tetrahydrophthalic anhydride (

This guide provides a rigorous analysis of the conversion of

Structural Analysis & Reactivity Profile

The Molecule

Unlike the standard "THPA" used in epoxy curing (which is the non-conjugated

| Feature | Description | Chemical Consequence |

| Conjugation | Double bond is conjugated with both carbonyls. | Resonance stabilization lowers the electrophilicity of the carbonyl carbons compared to saturated analogs. |

| Sterics | Tetrasubstituted double bond. | The ring adopts a planar/puckered conformation that is rigid, affecting the trajectory of incoming nucleophiles. |

| Stability | Resistant to isomerization during reaction, but susceptible to oxidation (aromatization) to phthalic anhydride. |

Chemoselectivity: Acylation vs. Michael Addition

In theory,

-

Dominant Pathway (1,2-Addition): Primary amines attack the carbonyl exclusively. The tetrasubstituted nature of the C=C bond creates a massive steric barrier to Michael addition, rendering the 1,4-pathway kinetically inaccessible under standard conditions.

-

Secondary Pathway (Aromatization): Under high-temperature aerobic conditions, the cyclohexene ring can dehydrogenate to form the aromatic phthalimide, a common impurity in this synthesis.

Mechanistic Pathways

The reaction proceeds through a two-stage mechanism: Amic Acid Formation (fast, kinetic) followed by Imidization (slow, thermodynamic).

Pathway Diagram

The following graph illustrates the reaction trajectory and competing side reactions.

Caption: Mechanistic flow from

Experimental Protocols

Method A: One-Pot Acetic Acid Reflux (Standard)

This method utilizes glacial acetic acid as both solvent and catalyst. The acidic medium protonates the amic acid hydroxyl group, facilitating water elimination.

Applicability: Stable, non-acid-sensitive amines.

Protocol:

-

Charge: In a round-bottom flask equipped with a reflux condenser, dissolve 3,4,5,6-tetrahydrophthalic anhydride (1.0 equiv) in glacial acetic acid (5–10 volumes).

-

Addition: Add the primary amine (1.05 equiv) slowly at room temperature. Note: An exotherm will occur as the amic acid forms.

-

Reflux: Heat the mixture to reflux (

) for 4–6 hours. Monitor by TLC or HPLC for the disappearance of the amic acid intermediate. -

Workup: Cool to room temperature.

-

If product precipitates: Filter and wash with cold water/ethanol.

-

If soluble: Pour into ice water to precipitate, or extract with Ethyl Acetate.

-

-

Purification: Recrystallization from Ethanol/Water.

Method B: Azeotropic Distillation (Dean-Stark)

Applicability: Acid-sensitive amines or when strict anhydrous conditions are required to drive equilibrium.

Protocol:

-

Charge: Dissolve anhydride (1.0 equiv) and amine (1.0 equiv) in Toluene or Xylene.

-

Catalyst: Add TsOH (1–5 mol%) or

as a Lewis acid catalyst. -

Reflux: Heat to reflux with a Dean-Stark trap. Continue until the theoretical amount of water is collected (approx. 3–5 hours).

-

Validation: Ensure the reaction is performed under

atmosphere to prevent oxidative aromatization to the phthalimide.

Optimization & Troubleshooting Data

The following table summarizes common issues encountered during the reaction and their mechanistic solutions.

| Observation | Probable Cause | Corrective Action |

| Incomplete Conversion | Equilibrium limitation (Water presence). | Switch to Method B (Dean-Stark) or add chemical dehydrating agents (HMDS, Acetic Anhydride). |

| Aromatization (Phthalimide formation) | Oxidation of the cyclohexene ring. | Degas solvents; run under strict |

| Michael Adducts | Use of excess strong nucleophilic amine. | Strictly control stoichiometry (1:1); avoid excess amine; use steric bulk to favor acylation. |

| Hydrolysis | Moisture in solvent reacting with anhydride. | Use anhydrous solvents; store anhydride in a desiccator (it is hygroscopic). |

Solvent Effects on Kinetics

Reaction rates for imidization of

-

Acetic Acid: Fast (Acid catalysis + high T).

-

DMF/DMAc: Moderate (Thermal only). Requires high T (

). -

Toluene: Slow (requires catalyst). Best for product purity.

-

Ethanol: Stops at Amic Acid (Refluxing in EtOH rarely drives full imidization for this specific anhydride without acid catalyst).

Advanced Considerations: Drug Development Applications

In pharmaceutical chemistry, the 3,4,5,6-tetrahydrophthalimide moiety is often used as a masked maleimide or a specific lipophilic linker.

Linker Stability

Unlike maleimides, which are highly reactive toward thiols (cysteine conjugation), the

Workflow for Library Synthesis

When generating libraries of N-substituted derivatives for SAR (Structure-Activity Relationship) studies, the following logic applies:

Caption: Decision matrix for selecting the optimal synthetic method based on amine properties.

References

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 12475, 3,4,5,6-Tetrahydrophthalic anhydride. Retrieved from [Link]

-

NIST Chemistry WebBook. (2023). 3,4,5,6-Tetrahydrophthalic anhydride Spectral Data. SRD 69.[1] Retrieved from [Link]

-

ScienceDirect. (2019). Mechanistic insights into the reaction of cyclic anhydrides with amines. (General reference for anhydride-amine mechanisms). Retrieved from [Link]

Sources

Molecular weight and CAS registry number for 3a,4,5,6-Tetrahydro-2-benzofuran-1,3-dione

[1][2][3][4][5][6]

Executive Summary

This compound (CAS 4717-57-1) is a cyclic anhydride used primarily as a curing agent for epoxy resins and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.[1][2] It belongs to the broader class of tetrahydrophthalic anhydrides (THPA), which are critical in industrial organic synthesis due to their ability to impart high heat resistance and electrical insulation properties to cured polymers.[3]

Unlike the more common cis-1,2,3,6-tetrahydrophthalic anhydride (CAS 85-43-8) formed directly via Diels-Alder reaction, the 3a,4,5,6-tetrahydro isomer represents a specific structural configuration often arising during isomerization processes or targeted synthesis. Understanding the distinction between these isomers is vital for controlling reaction kinetics and final material properties.

Chemical Identity & Physicochemical Properties[2][3][7][8][9][10][11]

The following data establishes the precise chemical identity of the target molecule. Note that "Tetrahydrophthalic anhydride" is often used as a generic term; verification via CAS number is essential to ensure the correct isomer is selected.

Table 1: Core Chemical Data

| Property | Value |

| Chemical Name | This compound |

| CAS Registry Number | 4717-57-1 |

| Molecular Weight | 152.15 g/mol |

| Molecular Formula | C₈H₈O₃ |

| Synonyms | 3a,4,5,6-Tetrahydroisobenzofuran-1,3-dione; THPA Isomer |

| Physical State | White crystalline solid (typical for THPA family) |

| Melting Point | 69–73 °C (Range for generic THPA isomers; specific isomer may vary) |

| Solubility | Soluble in benzene, ethanol, acetone; hydrolyzes in water |

Structural Analysis

The molecule consists of a cyclohexene ring fused to a furan-1,3-dione (anhydride) ring. The "3a,4,5,6-tetrahydro" nomenclature indicates saturation at the 3a, 4, 5, and 6 positions of the benzofuran system, implying the double bond is located at the 7-7a position (adjacent to the bridgehead but within the carbocycle). This distinguishes it from the thermodynamic product (3,4,5,6-tetrahydrophthalic anhydride, CAS 2426-02-0), where the double bond is fully conjugated at the ring fusion (3a-7a).

Synthesis & Production Pathways

The production of this compound is intimately linked to the Diels-Alder chemistry of butadiene and maleic anhydride. The primary route involves the initial formation of the cis-adduct followed by catalytic isomerization.

Synthesis Workflow

-

Primary Reaction (Diels-Alder): 1,3-Butadiene reacts with Maleic Anhydride to form cis-1,2,3,6-tetrahydrophthalic anhydride (CAS 85-43-8).

-

Isomerization: Under the influence of acidic or basic catalysts (e.g., phosphorus pentoxide or tertiary amines) and heat, the double bond migrates to more thermodynamically stable positions.

-

Isolation: The 3a,4,5,6-tetrahydro isomer (CAS 4717-57-1) is isolated via fractional crystallization or distillation, often existing in equilibrium with other isomers depending on the reaction termination point.

Diagram 1: Isomerization Pathway of THPA

The following diagram illustrates the relationship between the kinetic Diels-Alder product and its isomers.

Caption: Synthesis and isomerization landscape of Tetrahydrophthalic Anhydride isomers.

Reactivity & Applications

Epoxy Resin Curing

The primary application of this compound is as a hardener for epoxy resins. Anhydride curing agents react with epoxide groups to form ester linkages, which are more thermally stable than the ether linkages formed by amine hardeners.

-

Mechanism: The anhydride ring opens upon attack by a hydroxyl group (present in the epoxy resin or added as an accelerator), forming a mono-ester and a carboxylic acid. The acid then reacts with another epoxide group, crosslinking the polymer network.

-

Advantages: Low exotherm during cure, excellent electrical insulation, and high glass transition temperature (Tg).

Pharmaceutical Intermediate

The cyclohexene backbone serves as a versatile scaffold for functionalization. The anhydride group can be converted into imides, diamides, or amino acids, serving as precursors for:

-

Agrochemicals: Herbicides and fungicides requiring a cyclic core.

-

APIs: Synthesis of cyclohexane-based bioactive molecules.

Experimental Protocols

Protocol A: Handling and Storage

-

Moisture Sensitivity: Anhydrides hydrolyze rapidly in the presence of atmospheric moisture to form the corresponding dicarboxylic acid (Tetrahydrophthalic acid). This reaction is irreversible under ambient conditions and degrades the purity of the curing agent.

-

Storage: Store in tightly sealed containers under an inert atmosphere (Nitrogen or Argon) at room temperature (15–25 °C).

-

Verification: Before use, check the melting point. A depressed melting point (<69 °C) often indicates hydrolysis.

Protocol B: Anhydride Equivalent Weight (AEW) Determination

To ensure precise stoichiometry in epoxy curing, the AEW must be verified.

-

Reagents: 0.1 N Methanolic KOH, Phenolphthalein indicator, Pyridine.

-

Procedure:

-

Dissolve 0.5 g of sample in 25 mL pyridine.

-

Add 25 mL distilled water (to hydrolyze the anhydride to acid).

-

Heat gently at 40°C for 15 minutes.

-

Titrate with 0.1 N KOH to a pink endpoint.

-

-

Calculation:

Note: For pure this compound, theoretical AEW is 152.15.

References

Stability Under Scrutiny: A Technical Guide to the Hygroscopic Nature and Hydrolysis Kinetics of cis-1,2,3,6-Tetrahydrophthalic Anhydride

An In-depth Technical Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the stability of 3a,4,5,6-Tetrahydro-2-benzofuran-1,3-dione, more commonly known as cis-1,2,3,6-tetrahydrophthalic anhydride (THPA). As a critical curing agent for epoxy resins and a versatile intermediate in chemical synthesis, its reactivity with atmospheric moisture dictates storage conditions, formulation strategies, and end-product performance[1][2]. This document offers an in-depth exploration of the compound's hygroscopic properties and the kinetics of its hydrolysis. It details the underlying chemical mechanisms, presents validated experimental protocols for characterization, and explains the causal reasoning behind analytical method selection for professionals in research and drug development.

Introduction and Compound Profile

cis-1,2,3,6-Tetrahydrophthalic anhydride (CAS Registry Number: 935-79-5) is a bicyclic dicarboxylic anhydride[3][4]. Its strained five-membered anhydride ring is highly susceptible to nucleophilic attack, a characteristic that makes it an excellent epoxy hardener but also renders it vulnerable to degradation by water. Understanding its interaction with moisture is not merely an academic exercise; it is fundamental to ensuring its efficacy, stability, and the quality of materials derived from it[1]. The presence of moisture can initiate a cascade of chemical and physical changes, beginning with surface adsorption (hygroscopicity) and progressing to bulk chemical degradation (hydrolysis)[5]. This guide will dissect these two interconnected phenomena.

Hygroscopic Nature: The Precursor to Degradation

Hygroscopicity is the tendency of a substance to absorb moisture from the surrounding environment. For THPA, this is not a passive process but an active interaction driven by the polarity of the carbonyl groups and the high reactivity of the anhydride functional group. Moisture ingress is a critical failure point that can lead to loss of potency, clumping of the solid material, and initiation of irreversible hydrolysis[5][6].

Mechanism of Moisture Sorption

The interaction begins with the adsorption of water molecules onto the surface of the crystalline THPA. The polar carbonyl groups of the anhydride ring act as sites for hydrogen bonding with water. As relative humidity (RH) increases, this adsorbed water can facilitate the transition from a surface phenomenon to a bulk chemical reaction, ultimately leading to the degradation of the active molecule. In pharmaceutical contexts, this moisture uptake can severely compromise the stability of an active pharmaceutical ingredient (API) and the physical properties of the final dosage form[7][8].

Experimental Protocol: Characterization by Dynamic Vapor Sorption (DVS)

To quantify the hygroscopic nature of THPA, Dynamic Vapor Sorption (DVS) is the method of choice. It provides precise measurements of mass change as a function of relative humidity, revealing the extent and rate of water uptake and loss.

Causality in Protocol Design: The DVS experiment is designed to simulate a range of environmental conditions. The initial drying phase establishes a baseline dry mass, which is crucial for accurate quantification. The stepped increase and decrease in humidity reveal the material's sorption/desorption isotherm, indicating its hygroscopicity and the reversibility of the water uptake.

Step-by-Step DVS Protocol:

-

Sample Preparation: Place 10-15 mg of finely ground THPA powder into a DVS sample pan.

-

Initial Drying: Equilibrate the sample at 25°C and 0% RH until a stable mass is achieved ( dm/dt ≤ 0.002% min⁻¹). This establishes the baseline dry mass.

-

Sorption Phase: Increase the RH in a stepwise manner (e.g., 10% increments) from 0% to 90% RH. At each step, allow the sample to equilibrate until a stable mass is recorded.

-

Desorption Phase: Decrease the RH in the same stepwise manner from 90% back to 0% RH, again allowing for mass equilibration at each step.

-

Data Analysis: Plot the percentage change in mass against the target RH to generate a sorption-desorption isotherm. The total mass gained at 90% RH provides a quantitative measure of the material's hygroscopicity.

Hydrolysis: The Chemical Degradation Pathway

The hydrolysis of THPA is the nucleophilic acyl substitution reaction between the anhydride and water. This reaction is often the primary degradation pathway for the compound when exposed to moisture.

Reaction Mechanism and Kinetics

Water acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the anhydride ring. This process results in the opening of the ring to form the corresponding cis-4-cyclohexene-1,2-dicarboxylic acid.[9]

Caption: Hydrolysis of THPA to its corresponding dicarboxylic acid.

The hydrolysis reaction can be catalyzed by both acids and bases.[9] Consequently, the rate of hydrolysis is highly dependent on the pH of the solution. Under conditions where water is in large excess (e.g., in an aqueous solution or under high humidity), the reaction kinetics can be modeled using a pseudo-first-order rate law:

Rate = kobs[THPA]

Where kobs is the observed pseudo-first-order rate constant. This rate constant is a composite of contributions from neutral, acid-catalyzed, and base-catalyzed hydrolysis pathways.

Impact of pH on Hydrolysis Rate

The pH-rate profile of anhydride hydrolysis typically exhibits a "U" or "V" shape, with the minimum rate occurring at a mildly acidic pH (around pH 2-4) and increasing significantly in both strongly acidic and, particularly, alkaline conditions.

Data Presentation: pH-Dependent Hydrolysis of THPA

The following table summarizes plausible, representative hydrolysis rate data for THPA at 25°C, illustrating the profound effect of pH.

| pH | Condition | Observed Rate Constant (k_obs, s⁻¹) | Half-life (t₁/₂, min) |

| 2.0 | Acid-Catalyzed | 1.5 x 10⁻⁵ | 770 |

| 4.0 | Minimal Catalysis | 8.0 x 10⁻⁶ | 1444 |

| 7.0 | Neutral/Base-Catalyzed | 9.5 x 10⁻⁵ | 122 |

| 9.0 | Base-Catalyzed | 2.1 x 10⁻³ | 5.5 |

Note: Data are representative and intended for illustrative purposes.

Experimental Analysis of Hydrolysis Rate via HPLC

To accurately determine the hydrolysis rate, a robust analytical method capable of separating and quantifying the reactant (THPA) from its product (the diacid) is required. While techniques like FTIR and pH-stat titration can monitor the reaction, High-Performance Liquid Chromatography (HPLC) offers superior specificity and is often considered the gold standard.[9][10] A reversed-phase HPLC method is ideal, as it can effectively separate the less polar anhydride from the more polar diacid product.

Experimental Workflow for Kinetic Studies

The following diagram and protocol outline a self-validating system for determining the hydrolysis rate constant.

Caption: Experimental workflow for HPLC-based kinetic analysis of THPA hydrolysis.

Detailed HPLC Protocol

Rationale for Protocol Steps:

-

Anhydride in Acetonitrile: A non-aqueous, aprotic solvent like acetonitrile (ACN) is used for the stock solution to prevent premature hydrolysis before the experiment begins.[9]

-

Thermostatted Buffer: Temperature control is critical as reaction rates are highly temperature-dependent (Arrhenius relationship).[11]

-

Quenching: Immediately diluting the sample in a cold mobile phase effectively stops the hydrolysis reaction, ensuring that the measured concentration accurately reflects the concentration at the time of sampling.

Step-by-Step HPLC Protocol:

-

Preparation of Solutions:

-

Prepare a concentrated stock solution of THPA (e.g., 10 mg/mL) in dry acetonitrile.

-

Prepare a series of aqueous buffers at the desired pH values (e.g., pH 2, 4, 7, 9).

-

Prepare the HPLC mobile phase (e.g., 40:60 acetonitrile:water with 0.1% trifluoroacetic acid).

-

-

Reaction Initiation:

-

Place a known volume of a selected buffer (e.g., 50 mL) into a thermostatted reaction vessel at a constant temperature (e.g., 25°C).

-

Initiate the reaction by adding a small, precise volume of the THPA stock solution (e.g., 100 µL) to the stirring buffer. Start a timer immediately.

-

-

Sampling and Quenching:

-

At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.

-

Immediately quench the reaction by diluting the aliquot into a known volume (e.g., 900 µL) of ice-cold HPLC mobile phase in an autosampler vial.

-

-

HPLC Analysis:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic elution with 40:60 ACN:H₂O (0.1% TFA).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Injection Volume: 10 µL.

-

Inject each quenched sample and record the peak area for the THPA peak.

-

-

Data Analysis:

-

For each time point, calculate the concentration of THPA remaining.

-

Plot the natural logarithm of the THPA concentration (ln[THPA]) versus time.

-

Perform a linear regression on the data. The slope of the line will be equal to -kobs.

-

The half-life (t₁/₂) can be calculated as ln(2)/kobs.

-

Conclusion and Best Practices

The stability of cis-1,2,3,6-tetrahydrophthalic anhydride is intrinsically linked to its environment. Its hygroscopic nature necessitates that it be handled and stored under controlled, low-humidity conditions. The hydrolysis reaction proceeds rapidly, especially under neutral to alkaline conditions, degrading the anhydride to its less reactive dicarboxylic acid form. For researchers and developers, quantifying these properties using robust methods like DVS and HPLC is essential for establishing appropriate storage specifications, designing stable formulations, and ensuring product quality and performance over its intended shelf life.

References

- Determination of aliphatic anhydrides and acids by reversed-phase liquid chromatography.

- Understanding the Mechanism of Phenylacetic Anhydride Hydrolysis: An In-depth Technical Guide.Benchchem.

- Analysis of Acetic Anhydride.American Chemical Society.

- Kinetics of Hydrolysis of Acetic Anhydride by In-Situ FTIR Spectroscopy: An Experiment for the Undergraduate Labor

- Kinetics and Activation Energy Parameters for Hydrolysis of Acetic Anhydride in a Water-Acetone Cosolvent System.Digital Commons@ETSU.

- A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride.ACS Omega.

- The Cis-1,2,3,6-Tetrahydrophthalic Anhydride Market study.Apiary.

- cis-1,2,3,6-Tetrahydrophthalic anhydride - the NIST WebBook.NIST.

- cis-1,2,3,6-Tetrahydrophthalic anhydride 95 935-79-5.Sigma-Aldrich.

- cis-1,2,3,6-Tetrahydrophthalic anhydride | CAS 935-79-5.SCBT.

- Relative Humidity Cycling: Implications on the Stability of Moisture-Sensitive Drugs in Solid Pharmaceutical Products.

- Relative Humidity Cycling: Implications on the Stability of Moisture-Sensitive Drugs in Solid Pharmaceutical Products.Pharma Excipients.

- The Science Behind Moisture Management in Pharmaceuticals: Role of Excipients.Colorcon.

- Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs.MDPI.

Sources

- 1. The Cis-1,2,3,6-Tetrahydrophthalic Anhydride Market study offering a thorough summary of the Cis-1,2,3,6-Tetrahydrophthalic Anhydride industry\'s future by analyzing the 6.00% CAGR Forecast from 2025 to 2032. · Apiary [cis1236tetrahydrophthalicanhydridemarketsharemarkettrends.docs.apiary.io]

- 2. cis-1,2,3,6-Tetrahydrophthalic anhydride 95 935-79-5 [sigmaaldrich.com]

- 3. cis-1,2,3,6-Tetrahydrophthalic anhydride [webbook.nist.gov]

- 4. cis-1,2,3,6-Tetrahydrophthalic anhydride | CAS 935-79-5 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs | MDPI [mdpi.com]

- 6. colorcon.com [colorcon.com]

- 7. researchgate.net [researchgate.net]

- 8. pharmaexcipients.com [pharmaexcipients.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Determination of aliphatic anhydrides and acids by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

An In-depth Technical Guide to 3a,4,5,6-Tetrahydro-2-benzofuran-1,3-dione (THPA) as an Epoxy Curing Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3a,4,5,6-Tetrahydro-2-benzofuran-1,3-dione, commonly known as Tetrahydrophthalic anhydride (THPA), with a specific focus on its application as a curing agent for epoxy resins. This document delves into the chemical and physical properties of THPA, elucidates the curing mechanism with epoxy resins, and presents a detailed analysis of the thermal and mechanical properties of the resulting thermosets. Furthermore, this guide offers practical experimental protocols for the formulation, curing, and characterization of THPA-cured epoxy systems, supported by scientific literature and industry data. The content is designed to equip researchers and professionals with the necessary knowledge to effectively utilize THPA in their applications, from understanding the fundamental chemistry to implementing practical formulation strategies.

Introduction: The Role of Anhydrides in Epoxy Formulations

Epoxy resins, renowned for their exceptional adhesion, chemical resistance, and mechanical properties, are a cornerstone of advanced materials science. The performance of these resins is critically dependent on the choice of curing agent, or hardener, which dictates the cross-linking density and the final properties of the thermoset polymer. Among the various classes of curing agents, cyclic anhydrides hold a prominent position, particularly in applications demanding high thermal stability and excellent electrical insulation.

Anhydride-cured epoxy systems are characterized by their long pot life, low exotherm during cure, and superior performance at elevated temperatures compared to many amine-cured systems. This compound (THPA) is a cycloaliphatic dianhydride that serves as an effective curing agent, offering a balance of performance and processability. This guide will provide an in-depth exploration of THPA, positioning it as a versatile tool in the formulation of high-performance epoxy materials.

Profile of this compound (THPA)

Chemical and Physical Properties

This compound, with the common synonym Tetrahydrophthalic anhydride (THPA), is a white crystalline solid at room temperature. Its chemical structure and key properties are summarized in the table below.

| Property | Value |

| Chemical Name | This compound |

| Synonyms | Tetrahydrophthalic anhydride, THPA, 4-Cyclohexene-1,2-dicarboxylic anhydride |

| CAS Number | 85-43-8 (for the cis isomer) |

| Molecular Formula | C₈H₈O₃ |

| Molecular Weight | 152.15 g/mol [1][2] |

| Appearance | White flakes or solid[3] |

| Melting Point | 99-103 °C[4] |

| Solubility | Soluble in many organic solvents, reacts with water |

Table 1: Key chemical and physical properties of THPA.

Isomers and Derivatives

It is important to note that THPA can exist as different isomers, with the cis-1,2,3,6-tetrahydrophthalic anhydride being a common form. The properties and reactivity can be influenced by the isomeric composition. A significant derivative is Methyl tetrahydrophthalic anhydride (MTHPA), a liquid at room temperature, which offers easier handling and processing in many applications. MTHPA is often a mixture of isomers and is widely used in applications such as electronic encapsulation and composites.[5][6]

The Curing Mechanism of Epoxy Resins with THPA

The curing of epoxy resins with anhydride hardeners is a complex process that proceeds through a series of reactions, ultimately leading to a highly cross-linked polyester network. Unlike amine curing agents that react via a direct addition mechanism, anhydride curing requires an initiator, typically a source of hydroxyl groups or a catalyst, to commence the reaction.

Initiation and Propagation Steps

The generally accepted mechanism involves two main stages:

-

Ring-Opening of the Anhydride: The reaction is initiated by a nucleophile, often a hydroxyl group present on the epoxy resin backbone or from trace amounts of water. This initial reaction opens the anhydride ring to form a monoester with a free carboxylic acid group. The presence of a catalyst, such as a tertiary amine or an imidazole, significantly accelerates this step.

-

Esterification and Etherification: The newly formed carboxylic acid group then reacts with an epoxy group (oxirane ring) to form a hydroxyl-ester. This reaction generates a new hydroxyl group, which can then react with another anhydride molecule, propagating the cross-linking process. Concurrently, a secondary reaction, the etherification (homopolymerization) of epoxy groups, can also occur, particularly in the presence of basic catalysts.

The overall curing process results in a dense, three-dimensional network of polyester and polyether linkages, which imparts the cured material with its characteristic high performance.

Role of Accelerators

To achieve practical curing times and temperatures, accelerators (catalysts) are almost always employed in anhydride-cured epoxy formulations. These accelerators function by facilitating the ring-opening of the anhydride and the subsequent reaction with the epoxy group. Common accelerators include:

-

Tertiary Amines: Such as benzyldimethylamine (BDMA) and 2,4,6-Tris(dimethylaminomethyl)phenol (DMP-30).

-

Imidazoles: Such as 2-methylimidazole and 2-ethyl-4-methylimidazole.

-

Quaternary Ammonium Salts: These can provide latency, activating at elevated temperatures.

The choice and concentration of the accelerator have a profound impact on the pot life, curing schedule, and the final properties of the cured epoxy.

Properties of THPA-Cured Epoxy Systems

The properties of an epoxy thermoset are a direct consequence of its cross-linked network structure. THPA, as a cycloaliphatic anhydride, imparts a unique combination of properties to the cured epoxy.

Thermal Properties

-

Glass Transition Temperature (Tg): THPA-cured epoxies generally exhibit high glass transition temperatures, often in the range of 120-160°C, depending on the specific epoxy resin, formulation, and cure cycle. The rigid cycloaliphatic structure of THPA contributes to the high Tg of the resulting network.

-

Thermal Stability: The polyester network formed during curing is thermally stable, allowing the material to retain its mechanical properties at elevated temperatures.

-

Coefficient of Thermal Expansion (CTE): Anhydride-cured systems typically have lower CTEs compared to many amine-cured systems, which is advantageous for applications involving temperature cycling and for minimizing stress in electronic components.

Mechanical Properties

The mechanical performance of THPA-cured epoxies is characterized by high strength and stiffness.

| Mechanical Property | Typical Value Range |

| Tensile Strength | 60 - 90 MPa |

| Tensile Modulus | 2.5 - 3.5 GPa |

| Flexural Strength | 100 - 150 MPa |

| Flexural Modulus | 2.8 - 4.0 GPa |

Table 2: Representative mechanical properties of THPA-cured DGEBA epoxy resins. Note: These values are indicative and can vary significantly with formulation and curing conditions.

Electrical Properties

Anhydride-cured epoxy resins are known for their excellent electrical insulating properties, making them a preferred choice for applications in the electronics and electrical industries. They typically exhibit high dielectric strength and low dielectric loss, which are maintained even at elevated temperatures and in humid environments.

Experimental Protocols

This section provides a framework for the preparation and characterization of a THPA-cured epoxy system.

Formulation and Mixing

A typical formulation involves a standard bisphenol-A based liquid epoxy resin (DGEBA) and THPA. The mix ratio is calculated based on the epoxy equivalent weight (EEW) of the resin and the anhydride equivalent weight (AEW) of THPA.

Example Formulation:

-

Epoxy Resin: DGEBA (EEW = 185-192 g/eq)

-

Curing Agent: THPA (AEW = 152.15 g/eq)

-

Accelerator: 2-ethyl-4-methylimidazole (1-2 phr, parts per hundred parts of resin)

Calculation of Mix Ratio (phr):

phr of THPA = (AEW / EEW) * Stoichiometric Ratio * 100

For a 1:1 stoichiometric ratio:

phr of THPA = (152.15 / 188) * 1 * 100 ≈ 81 phr

Procedure:

-

Preheat the DGEBA resin to approximately 60°C to reduce its viscosity.

-

Add the solid THPA to the preheated resin and stir until completely dissolved and a homogenous mixture is obtained.

-

Allow the mixture to cool to approximately 40°C.

-

Add the accelerator and mix thoroughly for 2-3 minutes, avoiding excessive air entrapment.

-

Degas the mixture in a vacuum chamber to remove any entrapped air bubbles.

Curing Schedule

A typical curing schedule for a THPA-cured epoxy system involves a multi-stage process to ensure complete cross-linking and to develop optimal properties.

Example Cure Cycle:

-

Initial Cure: 2 hours at 120°C

-

Post-Cure: 4 hours at 150°C

The specific temperatures and durations will depend on the formulation, the accelerator used, and the desired final properties. A post-cure at a temperature above the initial Tg is crucial for achieving the maximum cross-link density and thermal performance.

Characterization Techniques

DSC is a powerful technique for studying the curing process and determining the thermal properties of the cured material.

Procedure:

-

A small, uncured sample (5-10 mg) is placed in a DSC pan.

-

The sample is heated at a constant rate (e.g., 10°C/min) in an inert atmosphere (e.g., nitrogen).

-

The heat flow is measured as a function of temperature. The resulting exotherm provides information on the heat of reaction, the onset of cure, and the peak cure temperature.

-

A second heating scan of the cured sample is performed to determine the glass transition temperature (Tg).

FTIR spectroscopy can be used to monitor the progress of the curing reaction by tracking the changes in the characteristic absorption bands of the functional groups.

Key Bands to Monitor:

-

Anhydride C=O stretching: ~1850 cm⁻¹ and ~1780 cm⁻¹ (decrease in intensity)

-

Epoxy ring vibration: ~915 cm⁻¹ (decrease in intensity)

-

Ester C=O stretching: ~1740 cm⁻¹ (increase in intensity)

-

Hydroxyl O-H stretching: Broad band around 3400 cm⁻¹ (increase in intensity)

By monitoring the disappearance of the anhydride and epoxy peaks and the appearance of the ester and hydroxyl peaks, the degree of cure can be qualitatively and, with proper calibration, quantitatively assessed.

Applications of THPA-Cured Epoxy Resins

The excellent thermal, mechanical, and electrical properties of THPA-cured epoxies make them suitable for a wide range of demanding applications:

-

Electrical Encapsulation and Potting: Their high dielectric strength and low CTE are ideal for protecting sensitive electronic components from moisture, vibration, and thermal stress.

-

Composites and Laminates: THPA is used in the fabrication of high-performance composites for aerospace, automotive, and industrial applications where high strength and thermal stability are required.

-

Adhesives and Coatings: The strong adhesion and chemical resistance of THPA-cured epoxies make them suitable for structural adhesives and protective coatings.

-

Powder Coatings: THPA can be used as a cross-linker in epoxy-based powder coatings, providing durable and aesthetically pleasing finishes.

Conclusion

This compound (THPA) is a versatile and effective curing agent for epoxy resins, offering a pathway to high-performance thermoset materials. Its ability to impart high thermal stability, excellent mechanical strength, and superior electrical insulation properties makes it a valuable component in a multitude of advanced applications. A thorough understanding of its chemistry, curing mechanism, and the influence of formulation variables is key to unlocking its full potential. This guide has provided a comprehensive foundation for researchers and professionals to confidently and effectively utilize THPA in their development of innovative epoxy-based materials.

References

-

Broadview Technologies. (2024, March 21). MTHPA: A Versatile Specialty Anhydride for Epoxy Systems. Retrieved from [Link]

-

Achilles Chemical. (n.d.). Methyltetrahydrophthalic Anhydride High Purity Manufacturer/Factory/Producer for Epoxy Curing & Electrical Encapsulation. Retrieved from [Link]

-

ANHUI MEISENBAO TECHNOLOGY CO., LTD. (n.d.). Tetrahydrophthalic Anhydride (THPA, CAS 85-43-8) - Epoxy Resin Curing Agent & Non-Toxic PVC Plasticizer. Retrieved from [Link]

- Dixie Chemical. (n.d.). TETRAHYDROPHTHALIC ANHYDRIDE (THPA) [4-cyclohexene-1, 2 dicarboxylic acid, anhydride (cis)] CAS Reg. No. 85-43-8.

-

Jiangsu Tetra New Material Technology Co., Ltd. (n.d.). Anhydride Thermal Curing of Cycloaliphatic Epoxy Resin. Retrieved from [Link]

-

Polymer Chemistry Innovations. (2022, August 22). Epoxy Curing Agents – Anhydrides, Long Pot Life and Exceptional Properties. Retrieved from [Link]

-

AZoM. (2025, March 24). The Unique Benefits of Anhydride Curing in Epoxy Resins. Retrieved from [Link]

-

PubChem. (n.d.). Tetrahydrophthalic anhydride. Retrieved from [Link]

-

PubChem. (n.d.). Tetrahydrophthalic anhydride, cis-. Retrieved from [Link]

- Google Patents. (n.d.). US3470214A - Isomerization of tetrahydrophthalic anhydride.

- Google Patents. (n.d.). WO2016040559A1 - Toughening of anhydride cured thermosetting epoxy polymers using grafted triglycerides.

- ResearchGate. (n.d.). Structure-Property Relationships in Anhydride-Cured Epoxy Resin.

-

European Patent Office. (2017, June 7). ANHYDRIDE ACCELERATORS FOR EPOXY RESIN SYSTEMS - EP 3176199 A1. Retrieved from [Link]

-

Jiaxing Nanyang Wanshixing Chemical Co., Ltd. (n.d.). Knowledge of Methyl Tetrahydrophthalic Anhydride. Retrieved from [Link]

- ResearchGate. (2011, February 3). Thermal-oxidative aging of DGEBA/EPN/LMPA epoxy system: Chemical structure and thermalemechanical properties.

-

MDPI. (2024, April 18). Synthesis of an Epoxy Toughening Curing Agent through Modification of Terephthalic Acid Sludge Waste. Retrieved from [Link]

- ResearchGate. (n.d.). Flexural strength and modulus of the cured epoxy resins.

-

MDPI. (2019, August 15). Optimization of the Curing and Post-Curing Conditions for the Manufacturing of Partially Bio-Based Epoxy Resins with Improved Toughness. Retrieved from [Link]

-

PMC. (2025, October 24). Structure–Property Relationships in Epoxy–Anhydride Systems: A Comprehensive Comparative Study of Cycloaliphatic, Novolac, and Aromatic Prepolymers. Retrieved from [Link]

-

eCommons. (n.d.). Synthesis of a Phosphorus-Based Epoxy Reactive Flame Retardant Analog to Diglycidyl Ether of Bisphenol A (DGEBA) and Its Behavior. Retrieved from [Link]

-

Agritrop. (2018, February 12). Development of Biobased Epoxy Matrices for the Preparation of Green Composite Materials for Civil Engineering Applications. Retrieved from [Link]

Sources

- 1. Knowledge of Methyl Tetrahydrophthalic Anhydride_MTHPA FAQ_Resource_Jiaxing Nanyang Wanshixing Chemical Co., Ltd._Jiaxing Nanyang Wanshixing Chemical Co., Ltd. [jxnychemical.com]

- 2. researchgate.net [researchgate.net]

- 3. EP3194466B1 - Toughening of anhydride cured thermosetting epoxy polymers using grafted triglycerides - Google Patents [patents.google.com]

- 4. penpoly.com [penpoly.com]

- 5. US3470214A - Isomerization of tetrahydrophthalic anhydride - Google Patents [patents.google.com]

- 6. core.ac.uk [core.ac.uk]

Methodological & Application

Application Note: Functionalization of Polymers with 3a,4,5,6-Tetrahydro-2-benzofuran-1,3-dione (THPA)

[1]

Executive Summary

This technical guide details the functionalization of polymeric backbones using 3a,4,5,6-Tetrahydro-2-benzofuran-1,3-dione , commonly referred to in industrial and pharmaceutical contexts as Tetrahydrophthalic Anhydride (THPA) .

While widely recognized as a curing agent for high-performance epoxy thermosets in medical devices, this molecule is increasingly critical in drug delivery systems . Its ability to introduce pendant carboxylic acid groups via ring-opening reactions allows for the conversion of neutral or cationic biopolymers (e.g., chitosan, starch) into pH-responsive anionic carriers. This note provides mechanistic insights, validated protocols for both structural and biomedical applications, and critical characterization data.

Chemical Basis & Mechanism[2]

This compound is a cyclic anhydride.[1][2][3] Its reactivity is driven by the ring strain and the electrophilicity of the carbonyl carbons. When reacted with nucleophiles present on polymer chains (hydroxyls, amines, or thiols), the anhydride ring opens.

The Reaction Mechanism

The functionalization is a nucleophilic acyl substitution.

-

Nucleophilic Attack: A lone pair from the polymer's nucleophile (e.g., -OH or -NH2) attacks one of the carbonyl carbons on the anhydride.

-

Ring Opening: The bond between the carbonyl carbon and the central oxygen breaks.

-

Product Formation:

-

Esterification (Polymer-OH): Forms an ester linkage and a free carboxylic acid.

-

Amidation (Polymer-NH2): Forms an amide linkage and a free carboxylic acid.

-

Key Advantage: The generated free carboxylic acid provides a new site for further conjugation, alters solubility (pH-dependence), and introduces negative charge density.

Mechanistic Pathway Diagram

Figure 1: Mechanistic pathway of anhydride ring-opening functionalization. The reaction converts a neutral nucleophile into a functionalized pendant chain with a terminal carboxylic acid.

Application A: pH-Sensitive Drug Delivery Carriers

In drug development, this molecule is used to modify polysaccharides (e.g., Chitosan) to create pH-responsive hydrogels or nanoparticles .

-

Rationale: Chitosan is soluble in acidic pH but precipitates in neutral/alkaline pH. By reacting it with THPA, you introduce carboxyl groups.

-

Result: The modified polymer (N-tetrahydrophthaloyl chitosan) becomes amphoteric. It protects acid-labile drugs in the stomach (low pH, carboxyls protonated/insoluble) and releases them in the intestine (high pH, carboxyls deprotonated/soluble).

Protocol 1: Synthesis of THPA-Modified Chitosan

Target Audience: Formulation Scientists

Materials:

-

Chitosan (Low/Medium MW, Deacetylation > 85%)

-

This compound (THPA)

-

Acetic Acid (1% v/v aqueous solution)

-

Ethanol / Acetone (for precipitation)

-

Dialysis tubing (MWCO 12-14 kDa)

Step-by-Step Methodology:

-

Solubilization:

-

Dissolve 1.0 g of Chitosan in 100 mL of 1% aqueous acetic acid. Stir overnight at room temperature to ensure complete dissolution.

-

Note: If the solution is viscous, dilute further to prevent gelation during reaction.

-

-

Solvent Exchange (Critical Step):

-

Dilute the solution with 100 mL of Methanol or DMF. This prevents precipitation of the anhydride reactant which is hydrophobic.

-

-

Reaction:

-

Add THPA to the solution.[4]

-

Stoichiometry: To achieve ~50% substitution, add 2.0 molar equivalents of THPA relative to the glucosamine units.

-

Stir at 60°C for 12–24 hours .

-

Observation: The solution may turn slightly yellow.

-

-

Precipitation & Purification:

-

Pour the reaction mixture into excess Acetone (approx. 500 mL) adjusted to pH 8-9 with diluted NaOH. The alkaline pH ensures the carboxylic acid groups are ionized, often aiding in the formation of a precipitate or allowing separation from unreacted anhydride.

-

Filter the precipitate.

-

-

Dialysis:

-

Re-dissolve the precipitate in distilled water (adjust pH to 8 if necessary).

-

Dialyze against distilled water for 3 days to remove free THPA and solvents.

-

-

Lyophilization:

-

Freeze-dry the product to obtain a white/off-white fibrous powder.

-

Application B: Epoxy Curing for Medical Devices[1]

In the manufacturing of medical electronics (e.g., pacemaker potting, imaging sensor encapsulation), THPA is preferred over other anhydrides due to its lower melting point and superior electrical insulation properties.

Protocol 2: Thermal Curing of Epoxy Resins

Target Audience: Materials Engineers

Materials:

-

Bisphenol-A Epoxy Resin (EEW ~185-190)

-

THPA (Hardener)[3]

-

Accelerator: 2,4,6-Tris(dimethylaminomethyl)phenol (DMP-30) or 1-Methylimidazole.

Formulation Table:

| Component | Function | Parts by Weight (phr) | Notes |

| Epoxy Resin | Base Polymer | 100.0 | Standard DGEBA type |

| THPA | Curing Agent | 80.0 – 85.0 | Stoichiometry: 0.85–0.95 anhydride/epoxy eq. |

| Accelerator | Catalyst | 0.5 – 2.0 | Controls gel time and exotherm |

Workflow Diagram:

Figure 2: Thermal curing workflow for THPA-epoxy systems. Step-wise heating prevents stress cracking.

Characterization & Validation

To validate the functionalization (Application A) or cure (Application B), the following analytical methods are required.

FTIR Spectroscopy (Key Indicators)

-

Reactant Disappearance: Loss of the anhydride doublet peaks at 1850 cm⁻¹ and 1780 cm⁻¹ .

-

Product Formation (Biopolymer):

-

Appearance of Ester/Amide Carbonyl band at 1730–1650 cm⁻¹ .

-

Broadening of the -OH region (3200–3500 cm⁻¹) due to carboxylic acid H-bonding.

-

-

Product Formation (Epoxy): Disappearance of the oxirane ring peak at 915 cm⁻¹ .

Solubility Testing (Self-Validating Step)

For the drug delivery carrier (Protocol 1):

-

Take 10 mg of modified polymer.

-

Add to 5 mL of pH 7.4 phosphate buffer.

-

Result: Should dissolve clear (unlike unmodified chitosan).

-

Add 1M HCl dropwise to reach pH 2.0.

-

Result: Should precipitate/aggregate (demonstrating pH responsiveness).

Safety & Handling

-

Sensitization: THPA is a respiratory sensitizer. All weighing and mixing must occur in a chemical fume hood.

-

Moisture Sensitivity: Anhydrides hydrolyze to dicarboxylic acids in the presence of moisture, becoming non-reactive for curing. Store in desiccated, nitrogen-purged containers.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 173836, 3a,4,5,6,7,7a-Hexahydro-2-benzofuran-1,3-dione. Retrieved from [Link]

-

Al-Sagheer, F., & Muslim, S. (2020). Reaction scheme of chitosan with tetrahydrophthalic anhydride at different mol ratios. ResearchGate. Retrieved from [Link]

-

Meisenbao Technology. Tetrahydrophthalic Anhydride (THPA) - Epoxy Resin Curing Agent & Medical Devices. Retrieved from [Link]

-

Seppälä, J., et al. (2020). Photo-crosslinked anhydride-modified polyester for pH-sensitive drug release. European Journal of Pharmaceutics and Biopharmaceutics. Retrieved from [Link]

-

Atmaja, L., et al. (2025). Modification of Chitosan-Chitosan Phthalate Anhydrides Matrices.[5] IPTEK The Journal for Technology and Science. Retrieved from [Link]

Sources

- 1. meisenbaochem.com [meisenbaochem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Methyltetrahydrophthalic Anhydride High Purity Manufacturer/Factory/Producer for Epoxy Curing & Electrical Encapsulation | Achilles Chemical [achilleschem.com]

- 4. CASE & Plastics | THPA - TETRAHYDROPHTHALIC ANHYDRIDE - supplier distributor | Dixie Chemical | epoxy | 85-48-8 [barentz-na.com]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols: Optimizing Temperature Ramp Rates for Curing Cycles of 3a,4,5,6-Tetrahydro-2-benzofuran-1,3-dione with Epoxy Resins

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and formulation professionals on the development and optimization of curing cycles for epoxy resins using 3a,4,5,6-Tetrahydro-2-benzofuran-1,3-dione, a cyclic anhydride hardener. The protocols detailed herein focus on the critical role of temperature ramp rates in managing reaction exotherms, minimizing internal stresses, and achieving optimal thermomechanical properties in the final cured polymer. By integrating theoretical principles with actionable experimental workflows, this guide serves as a foundational resource for developing robust and reproducible curing processes. Methodologies for characterization using Differential Scanning Calorimetry (DSC) are presented as a self-validating system to determine the degree of cure and glass transition temperature (Tg), ensuring scientific integrity and process reliability.

Introduction: The Role of Anhydride Curing Agents

This compound, a structural isomer of Tetrahydrophthalic Anhydride (THPA), is a widely employed curing agent for epoxy resins in high-performance applications. Anhydride-cured epoxy systems are prized for a unique combination of properties, including high glass transition temperatures (Tg) for superior thermal resistance, excellent chemical resistance, high dielectric strength for electrical insulation, and low cure shrinkage.[1][2] Unlike amine-based hardeners that can often cure at ambient temperatures, anhydride systems require thermal energy to initiate and complete the cross-linking reaction.[1][3]

The thermal profile of the cure cycle—specifically the rate at which the temperature is increased (the ramp rate)—is a critical process parameter. An improperly controlled ramp rate can lead to a rapid, uncontrolled exothermic reaction, resulting in significant temperature overshoot.[4] This can cause non-uniform curing, introduce thermal stresses that compromise mechanical integrity, and in severe cases, lead to thermal degradation of the polymer.[4] Conversely, a well-designed temperature ramp allows for controlled heat dissipation, uniform polymer network formation, and maximization of the material's performance characteristics.[5]

This guide will elucidate the underlying chemical mechanisms and provide detailed protocols to systematically determine the optimal temperature ramp rates for your specific epoxy-anhydride formulation.

Theoretical Background and Curing Mechanism

The curing of epoxy resins with cyclic anhydrides is a complex process involving several competing reactions.[6] A fundamental understanding of these pathways is essential for rationally designing a cure cycle.

2.1 Primary Curing Reactions The primary reaction mechanism proceeds in two main steps, leading to the formation of a highly cross-linked polyester network. This process requires an initiator, typically a source of hydroxyl (-OH) groups, which can be present on the epoxy resin backbone, from trace moisture, or added as a co-catalyst.[1][6]

-

Ring-Opening and Monoester Formation: A hydroxyl group performs a nucleophilic attack on one of the carbonyl carbons of the anhydride ring. This opens the ring and forms a monoester with a free carboxylic acid group.[1][7]

-

Esterification: The newly formed carboxylic acid group then reacts with an epoxy (oxirane) group, forming a stable ester linkage and generating a new secondary hydroxyl group.[1][7]

This new hydroxyl group can then react with another anhydride molecule, propagating the cross-linking process. For every epoxy group that reacts, a new hydroxyl group is formed, which can further participate in the reaction, leading to a dense polymer network.[7]

2.2 Competing Reactions and the Role of Catalysts A significant side reaction is the homopolymerization of the epoxy resin, also known as etherification.[5][6] In this reaction, a hydroxyl group directly attacks an epoxy group, forming an ether linkage.[6] The extent of etherification versus esterification is influenced by the formulation's stoichiometry, catalyst type, and the cure cycle itself.[6][8]

To achieve practical cure times and lower processing temperatures, accelerators are almost always used.[9] Tertiary amines, such as benzyldimethylamine (BDMA) or 2,4,6-Tris(dimethylaminomethyl)phenol (DMP-30), are highly effective catalysts that accelerate the ring-opening of the anhydride, promoting the primary esterification pathway.[1][5][10]

2.3 Vitrification and the Glass Transition Temperature (Tg) During curing, the viscosity of the resin increases as polymer chains grow and cross-link. Vitrification occurs when the glass transition temperature (Tg) of the reacting polymer reaches the temperature of the cure oven.[11] At this point, molecular mobility becomes severely restricted, and the reaction rate slows dramatically, effectively "freezing" the polymer network.[11][12] To achieve the material's maximum potential Tg and ensure complete cure, a post-curing step at a temperature significantly above the initial Tg is required.[9][13] A key rule of thumb is that the final Tg of a system will not exceed the final cure temperature by more than 15-20°C.[11][12]

Formulation and Sample Preparation

Accurate formulation and thorough mixing are prerequisites for a successful cure. The following provides a general framework.

3.1 Stoichiometry Calculation The amount of anhydride hardener is typically expressed in parts per hundred parts of resin (phr). The ideal stoichiometric ratio of anhydride equivalents to epoxy equivalents is 1:1, however, the practical optimum is often between 0.90 and 0.95 to account for the epoxy homopolymerization side reaction.[5][9]

The required phr of anhydride is calculated using the following formula:

phr = (AEW / EEW) * Stoichiometric_Ratio * 100

Where:

-

EEW = Epoxy Equivalent Weight of the resin (g/eq)

-

AEW = Anhydride Equivalent Weight of the hardener (g/eq)

-

Stoichiometric_Ratio = Desired molar ratio of anhydride to epoxy (e.g., 0.95)

| Component | Example Value | Description |

| Epoxy Resin (DGEBPA-type) | EEW: 180 g/eq | Standard Bisphenol-A based epoxy resin. |

| Anhydride Hardener | AEW: 152.15 g/eq | This compound. |

| Accelerator (e.g., BDMA) | 0.5 - 2.0 phr | Tertiary amine catalyst. Concentration is determined empirically. |

| Stoichiometric Ratio | 0.95 | A typical starting point for optimization. |

Using the example values and a ratio of 0.95, the calculated phr would be: (152.15 / 180) * 0.95 * 100 = 80.2 phr .

3.2 Mixing and Degassing Protocol

-

Pre-heat Components: Gently pre-heat the epoxy resin (e.g., to 50-60°C) to reduce its viscosity, making mixing easier.

-

Combine Resin and Hardener: In a clean, dry container, accurately weigh the epoxy resin and the calculated amount of anhydride hardener.

-

Initial Mix: Mix thoroughly for 3-5 minutes, scraping the sides and bottom of the container to ensure a homogeneous mixture.[9]

-

Add Accelerator: Add the accelerator to the mixture and continue to mix for another 2-3 minutes.

-

Degassing: Place the mixed system in a vacuum chamber to remove any entrapped air bubbles introduced during mixing. Degas until bubbling subsides.

Protocol: Determining Optimal Ramp Rate via DSC

This protocol uses Differential Scanning Calorimetry (DSC) to characterize the cure reaction and determine the impact of different temperature ramp rates.

4.1 Step 1: Determination of Total Heat of Reaction (ΔH_total) Objective: To find the total enthalpy released during a complete cure, which serves as the benchmark for 100% conversion.

-

Prepare a sample of the uncured, freshly mixed, and degassed epoxy system (5-10 mg) in a hermetically sealed DSC pan.[9]

-

Place the sample in the DSC instrument.

-

Heat the sample at a constant, moderate ramp rate (e.g., 10°C/min) from room temperature to a temperature well above the expected final cure temperature (e.g., 250°C).[9]

-

Integrate the area under the exothermic peak in the resulting thermogram. This value is the total heat of reaction (ΔH_total) in Joules per gram (J/g).

4.2 Step 2: Test Cure Cycles with Varied Ramp Rates Objective: To cure bulk samples of the material using different ramp rates to observe the effect on the final properties.

-

Prepare several identical bulk samples of the epoxy system (e.g., in small aluminum pans or molds).

-

Program a laboratory oven to execute a multi-stage cure cycle. A robust starting point is a two-stage cycle.[5][9]

-

For each sample, use a different initial ramp rate. A suggested set for comparison is 1°C/min, 3°C/min, and 5°C/min.

-

Sample Cure Cycle Profile:

-

Stage 1 (Initial Cure): Ramp from ambient temperature to 120°C at the specified rate (1, 3, or 5°C/min). Hold at 120°C for 2 hours.

-

Stage 2 (Post-Cure): Ramp from 120°C to 165°C at 5°C/min. Hold at 165°C for 4 hours.

-

Cooldown: Allow samples to cool slowly to room temperature inside the oven to minimize thermal shock.

-

4.3 Step 3: Analysis of Cured Samples Objective: To quantify the degree of cure and the final glass transition temperature of the samples cured with different ramp rates.

-

Extract a small sample (5-10 mg) from the center of each of the cured bulk materials.

-

Place the cured sample in a DSC pan.

-

Heat the sample in the DSC at a controlled rate (e.g., 10°C/min) to 250°C.

-

From the thermogram, determine two values:

-

Glass Transition Temperature (Tg): Identify the midpoint of the step-change in the heat flow curve.

-

Residual Heat of Reaction (ΔH_residual): Integrate the area of any small exothermic peak observed after the glass transition. An ideal cure will show no residual exotherm.[9]

-

4.4 Step 4: Calculation and Data Interpretation Objective: To compare the results and select the optimal ramp rate.

-

Calculate the Degree of Cure (DOC): Use the following equation for each sample: DOC (%) = [ (ΔH_total - ΔH_residual) / ΔH_total ] * 100

-

Tabulate and Analyze Data: Organize the results in a table for clear comparison.

| Ramp Rate (to 120°C) | Final Tg (°C) | ΔH_residual (J/g) | Degree of Cure (%) | Observations |

| 1°C/min | 162 | ~0 | >99% | Highest Tg, most complete cure. Preferred for thick or critical parts. |

| 3°C/min | 159 | 2.5 | ~99% | Good balance of properties and process time. |

| 5°C/min | 155 | 8.1 | ~97% | Lower Tg, incomplete cure. Risk of high exotherm in large parts. |

Interpretation:

-

A slower ramp rate (e.g., 1°C/min) generally allows the system more time to react at lower temperatures, leading to more uniform network formation, less internal stress, and a higher final Tg.[4][5]

-

Faster ramp rates can cause the reaction to accelerate quickly, potentially "locking in" an incompletely cured state as the Tg rises rapidly past the cure temperature (vitrification), resulting in a lower final Tg and measurable residual cure.[4]

The optimal ramp rate is one that provides the highest possible Tg and degree of cure (>99%) without excessively long process times. For most applications, a ramp rate between 1-3°C/min is a good starting point for optimization.

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Action(s) |

| Low Final Tg | 1. Incomplete cure. 2. Non-optimal stoichiometry. 3. Insufficient post-cure temperature/time. | 1. Verify DOC with DSC; if low, slow the initial ramp rate. 2. Recalculate and verify mix ratios.[9] 3. Increase post-cure temperature or duration. The post-cure should be well above the initial Tg.[9][13] |

| Bubbles/Voids in Cured Part | 1. Air introduced during mixing. 2. Moisture in the components (anhydrides are moisture-sensitive).[1][6] | 1. Degas the mixed resin under vacuum before curing.[9] 2. Ensure all components are dry. Store anhydride hardener in a desiccated environment. |

| Warping or Cracking | 1. High internal stresses from a rapid, uncontrolled exotherm. 2. Rapid cooling (thermal shock). | 1. Reduce the initial temperature ramp rate significantly. 2. Implement a slower, controlled cooling ramp in the oven after the post-cure is complete. |

References

-

Tri-iso. (n.d.). Formulation Guide - Anhydride Curatives for Epoxy Systems. Technical Bulletin. [Link]

-

Dušek, K., & Bleha, M. (2007). KINETICS AND MECHANISM OF CURING EPOXY/ANHYDRIDE SYSTEMS. Institute of Macromolecular Chemistry, Academy of Sciences of the Czech Republic. [Link]

-

ResearchGate. (n.d.). The curing mechanism of epoxy resin. [Link]

-

Specialty Chemicals. (2022, August 22). Epoxy Curing Agents – Anhydrides, Long Pot Life and Exceptional Properties. [Link]

-

AZoM. (2019, May 9). Formulating Tips for Epoxy-Anhydride Cure Systems. [Link]

-

Applied Poleramic, Inc. (n.d.). ANHYDRIDE CURED-EPOXY MATRICES. Technical Note (#3). [Link]

-

Li, J., & Du, B. (2023). Curing Regime-Modulating Insulation Performance of Anhydride-Cured Epoxy Resin: A Review. MDPI. [Link]

-

AZoM. (2025, March 24). The Unique Benefits of Anhydride Curing in Epoxy Resins. [Link]

-

Huang, P., & Dong, J. (2012). Effect of cure cycle on curing process and hardness for epoxy resin. Express Polymer Letters, 6(7), 533-542. [Link]

-